molecular formula C7H9BrClN3 B13471616 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide

Cat. No.: B13471616
M. Wt: 250.52 g/mol
InChI Key: CBTQSPSYECINHK-UHFFFAOYSA-N
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Description

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4th position and a hydrobromide salt form. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination and subsequent treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
  • 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
  • 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Uniqueness

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrobromide

InChI

InChI=1S/C7H8ClN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H

InChI Key

CBTQSPSYECINHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=NC=N2)Cl.Br

Origin of Product

United States

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